Fluorinated vs. Non-Fluorinated: Physicochemical Differences
The 4-fluoro substituent on the benzenesulfonyl ring of CAS 895450-49-4 introduces a strong electron-withdrawing group that is absent in the non-fluorinated comparator 3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)propanamide (CAS 879603-67-5, ChemDiv Y031-2633). This substitution increases molecular weight from 317.4 to 335.39 g/mol and alters the electronic distribution of the sulfonyl group, which can affect hydrogen-bond acceptor strength and metabolic stability [1] . While direct comparative biological data are not available in the public domain for these two compounds, the 4-fluorobenzenesulfonyl motif has been independently shown to confer enhanced antiproliferative activity compared to the unsubstituted benzenesulfonyl analog in a structurally related 4-aminophenol series, where both compounds exhibited broad-spectrum cancer cell inhibition but the fluorinated derivative (1i) outperformed the non-fluorinated (1e) across nine tested cancer subtypes [2].
Δσp +0.06 (F vs. H)
| Evidence Dimension | Molecular weight and electronic substituent effect (Hammett σp) |
|---|---|
| Target Compound Data | MW 335.39 g/mol; 4-F substituent (σp = 0.06; σm = 0.34) |
| Comparator Or Baseline | CAS 879603-67-5: MW 317.4 g/mol; unsubstituted benzenesulfonyl (σp = 0.00) |
| Quantified Difference | ΔMW = +18.0 g/mol; Δσp = +0.06 (F vs. H); qualitatively enhanced antiproliferative activity in analogous scaffold [2] |
| Conditions | Predicted physicochemical properties; antiproliferative comparison drawn from structurally related 4-aminophenol-benzenesulfonamide series (not direct head-to-head of these two compounds) |
Why This Matters
The fluorine atom increases molecular weight and alters electronic properties, which can improve target binding through enhanced hydrogen-bonding and polar interactions while potentially increasing metabolic stability—considerations that directly influence procurement decisions when selecting between fluorinated and non-fluorinated sulfonamide analogs for SAR campaigns.
- [1] ZINC Database: ZINC2359773; MW 335.4, logP 3.365, HBD 1, HBA 4, tPSA 47 Ų, rotatable bonds 7. View Source
- [2] Design and synthesis of new adamantyl derivatives as promising antiproliferative agents. Mendeley reference. Compounds 1e (benzenesulfonyl) and 1i (4-fluorobenzenesulfonyl) of 4-aminophenol backbone exhibited broad-spectrum antiproliferative activity against nine cancer subtypes. View Source
